1,1-Dimethylethyl hexahydro-5H-isothiazolo[2,3-a]pyrazine-5-carboxylate 1,1-dioxide
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Overview
Description
tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-5-carboxylate is a complex organic compound with the molecular formula C10H19N3O4S. This compound is known for its unique structural features, which include a tert-butyl group, a dioxo-hexahydro-thiazolo ring, and a piperazine ring. It is primarily used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-5-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl chloroformate with a suitable amine to form the tert-butyl carbamate intermediate. This intermediate then undergoes cyclization with a thiazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise temperature control, solvent selection, and purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-5-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate
- tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,4]thiadiazolo[2,3-a]piperazine-5-carboxylate
Uniqueness
tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H20N2O4S |
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Molecular Weight |
276.35 g/mol |
IUPAC Name |
tert-butyl 1,1-dioxo-2,3,3a,4,6,7-hexahydro-[1,2]thiazolo[2,3-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)12-5-6-13-9(8-12)4-7-18(13,15)16/h9H,4-8H2,1-3H3 |
InChI Key |
PYCLKYVPYSJENJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CCS2(=O)=O |
Origin of Product |
United States |
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